molecular formula C15H16N4O3S2 B2415053 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048677-44-6

5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2415053
CAS No.: 1048677-44-6
M. Wt: 364.44
InChI Key: OASAIJPILPLRGG-UHFFFAOYSA-N
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Description

5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound designed for research use only. This molecule is of significant interest in medicinal chemistry and drug discovery due to its complex structure, which incorporates multiple pharmacologically active motifs into a single hybrid scaffold. The compound features a thiazole ring , a heterocycle widely recognized as a privileged structure in the development of bioactive molecules. Thiazole derivatives have been extensively studied and show a broad spectrum of biological activities, making them a central focus in the search for new therapeutic agents . The core structure is further functionalized with a thiophene subunit, another heterocycle that is a common building block in pharmaceuticals and material science . The integration of these heterocycles with a pyrrolidine-2-carboxamide moiety creates a multifunctional chemical entity suitable for exploring novel biological targets and structure-activity relationships (SAR). Primary Research Applications: • Medicinal Chemistry: Serves as a key intermediate or lead compound in the synthesis and optimization of novel bioactive molecules. • Hit-to-Lead Studies: Useful for preliminary screening in drug discovery campaigns targeting various enzyme families. • Chemical Biology: Can be utilized as a tool compound to probe biological pathways and protein function. This product is provided for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c20-12-4-3-11(18-12)14(22)19-15-17-9(8-24-15)6-13(21)16-7-10-2-1-5-23-10/h1-2,5,8,11H,3-4,6-7H2,(H,16,21)(H,18,20)(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASAIJPILPLRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

Given the range of biological activities associated with thiazole derivatives, the compound could potentially have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, blocking viral replication, protecting neurons, and inhibiting tumor growth.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide are largely determined by its interactions with various biomolecules. Thiophene and thiazole derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities

Cellular Effects

At the cellular level, this compound may influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound may vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. This could also include any effects on its localization or accumulation.

Biological Activity

5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H26N6O3S2C_{23}H_{26}N_{6}O_{3}S_{2}, with a molecular weight of 498.6 g/mol. Its structure includes a pyrrolidine ring, a thiazole moiety, and a thiophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H26N6O3S2
Molecular Weight498.6 g/mol
CAS Number1115900-77-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives. A notable investigation utilized the A549 human lung adenocarcinoma cell line to evaluate cytotoxic effects. The results indicated that various derivatives exhibited significant anticancer activity, with some compounds reducing cell viability to as low as 66% compared to untreated controls.

Key findings include:

  • Structure-Dependent Activity : The anticancer efficacy was influenced by structural variations within the compounds. For instance, derivatives with free amino groups demonstrated enhanced activity against A549 cells.
  • Comparative Analysis : The compound's effectiveness was benchmarked against cisplatin, revealing promising results that suggest potential as an alternative therapeutic agent in lung cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects against multidrug-resistant pathogens. Testing against strains such as Staphylococcus aureus and Klebsiella pneumoniae revealed that certain derivatives possess selective antimicrobial activity.

Key points include:

  • Multidrug Resistance : Compounds displayed effectiveness against strains resistant to common antibiotics, indicating their potential as novel antimicrobial agents.
  • Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although further mechanistic studies are needed .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxicity of various 5-oxopyrrolidine derivatives on A549 cells.
    • Methodology : MTT assay conducted over 24 hours at a concentration of 100 µM.
    • Results : Derivatives exhibited significant cytotoxicity with minimal effects on normal human airway epithelial cells, suggesting selective targeting of cancerous cells .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the effectiveness of the compound against multidrug-resistant pathogens.
    • Methodology : Screening against clinical isolates of Staphylococcus aureus and Klebsiella pneumoniae.
    • Results : Certain derivatives showed potent activity against resistant strains, highlighting their potential in treating infections caused by multidrug-resistant bacteria .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of thiazole- and pyrrolidine-containing derivatives typically involves multi-step reactions. Key steps include:

  • Cyclocondensation : For thiazole ring formation, thiourea derivatives react with α-haloketones or esters under reflux in ethanol or acetonitrile (e.g., ). Yields (64–76%) depend on solvent polarity and reaction time.
  • Amidation : Coupling the thiazole intermediate with pyrrolidine-2-carboxamide derivatives often uses carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or DCM. Purity is enhanced via recrystallization from ethanol/DMF mixtures .
  • Optimization : Elevated temperatures (reflux) and catalytic bases (e.g., triethylamine) improve reaction efficiency. For example, cyclization with iodine in DMF increased product stability in .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-S-C (600–700 cm⁻¹). Used to confirm amide and thiazole ring formation .
  • NMR (¹H/¹³C) : Critical for structural elucidation. For example:
    • Thiophene protons appear as doublets at δ 6.8–7.5 ppm.
    • Pyrrolidine carbons resonate at δ 25–35 ppm (CH₂) and δ 175–180 ppm (C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., M⁺ peaks in ). ESI-MS is preferred for polar derivatives.

Advanced: How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:

  • Comparative SAR Analysis : Modify substituents (e.g., thiophene vs. furan in ) and test against standardized assays (e.g., MIC for antimicrobial activity).
  • Mechanistic Studies : Use fluorescence polarization or SPR to assess target binding affinity. For example, linked thiadiazole derivatives to antimicrobial activity via membrane disruption.
  • Meta-Analysis : Cross-reference biological data with structural databases (e.g., PubChem) to identify outliers or assay-specific artifacts .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) on the pyrrolidine carboxamide or thiophene moiety to enhance aqueous solubility.
  • Prodrug Design : Mask polar groups (e.g., amides) as esters or carbamates, which hydrolyze in vivo (e.g., used ethyl esters for improved bioavailability).
  • Formulation Studies : Use nanoemulsions or liposomes to enhance stability. ’s pentanamide derivative showed improved absorption due to lipophilic side chains.

Advanced: How can computational methods guide the design of analogs with improved target specificity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). For thiazole derivatives, prioritize interactions with catalytic lysine or aspartate residues.
  • QSAR Modeling : Train models on datasets from (antitumor IC₅₀ values) to predict bioactivity of novel analogs.
  • ADMET Prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 interactions. For example, ’s compound had low CYP3A4 inhibition risk due to steric hindrance from the thiophene group.

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1) for polar intermediates (e.g., achieved 76% purity for triazepine derivatives).
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for non-polar analogs. used this to isolate pyrazole-carboxamide derivatives.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities (e.g., ’s pyrimidinone analogs).

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., enzymes in ’s antimicrobial pathway) and assess compound efficacy.
  • Metabolomic Profiling : Use LC-MS to track metabolite changes in treated cells (e.g., ATP depletion in ’s antitumor assays).
  • In Vivo Imaging : Label the compound with ¹⁸F or fluorescent tags (e.g., FITC) to monitor biodistribution in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.